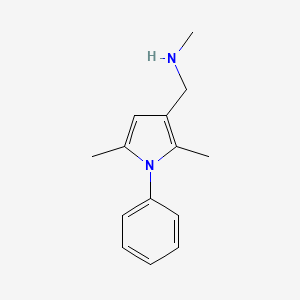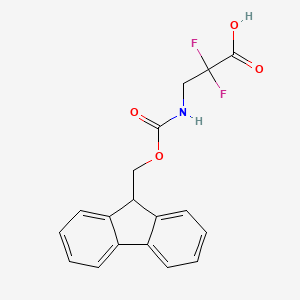![molecular formula C17H16FNO3S B2445895 (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one CAS No. 1327178-05-1](/img/structure/B2445895.png)
(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FSBA is a sulfonyl-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Molecular Structure and Interactions
- A study by Murugavel et al. (2008) on a similar compound, (Z)-3-(4-Fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-2-tosylprop-2-en-1-one, focuses on the molecular structure, revealing that the methylphenyl and fluorophenyl rings are essentially planar. This information can be vital for understanding the behavior of similar molecules in various applications (Murugavel, Kannan, Subbiahpandi, Murugan, & SrimanNarayanan, 2008).
Synthesis and Structure-Activity Relationships
- The synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including compounds with similar structures, were explored by Tucker et al. (1988). They found that certain derivatives exhibit antiandrogen activity, which is relevant for understanding the biological activity of similar compounds (Tucker, Crook, & Chesterson, 1988).
Crystal and Molecular Structures
- The crystal and molecular structures of compounds containing similar sulfonyl groups were studied by Haas et al. (1996), providing insights into the electron delocalization and bond characteristics that could be relevant for (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one (Haas, Klare, Betz, Bruckmann, Krüger, Tsay, & Aubke, 1996).
Enantiomeric Separation
- Research by Fukushima et al. (1997) on enantiomeric separation of 2-arylpropionic acids, which are chemically related, demonstrates the use of derivatization techniques that could be applicable to the separation and analysis of this compound (Fukushima, Santa, Homma, Al-Kindy, & Imai, 1997).
Protection of Hydroxyl Groups
- Spjut, Qian, and Elofsson (2010) studied the protection of hydroxyl groups in compounds, a concept that can be relevant to the manipulation and stability of this compound (Spjut, Qian, & Elofsson, 2010).
Molecular Orientation
- A study by Butcher et al. (2007) on (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, a structurally similar compound, provides information on the molecular orientation, which is key to understanding the molecular interactions and reactivity of related compounds (Butcher, Jasinski, Yathirajan, Narayana, & Veena, 2007).
Synthesis and Application
- Research by Shaw and Miller (1970) on the reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution offers insights into the chemical behavior and synthetic pathways that may apply to the synthesis and application of this compound (Shaw & Miller, 1970).
Single Crystal X-ray Structure
- Ramazani et al. (2011) studied the single crystal X-ray structure of a related compound, providing valuable data that could be extrapolated to understand the crystalline behavior of this compound (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Propriétés
IUPAC Name |
(Z)-3-(2-fluorophenyl)sulfonyl-4-(4-methylanilino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-12-7-9-14(10-8-12)19-11-17(13(2)20)23(21,22)16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHPXFILVVELJ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)C)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

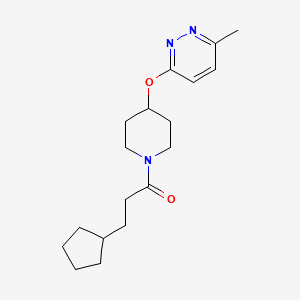
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
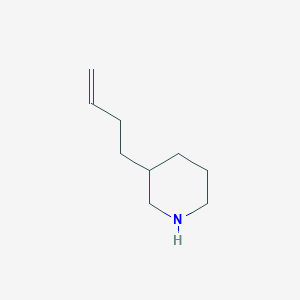
![Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2445820.png)
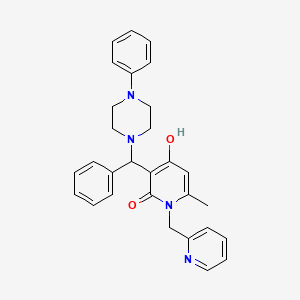
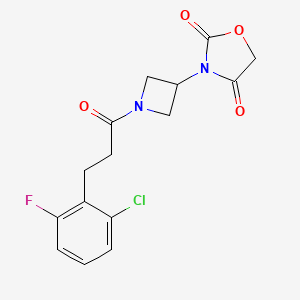
![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)
![9-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445825.png)
![2-methyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2445827.png)
